12-chloro-3-(2,4-dimethylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-chloro-3-(2,4-dimethylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-chloro-3-(2,4-dimethylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reaction rates and the implementation of green chemistry principles to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
12-chloro-3-(2,4-dimethylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex structures.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically leading to simpler structures.
Substitution: This involves the replacement of one atom or group of atoms with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely but often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more complex heterocyclic compound, while reduction could produce a simpler structure .
Scientific Research Applications
12-chloro-3-(2,4-dimethylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 12-chloro-3-(2,4-dimethylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it might inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
Coumarins: These compounds share a similar chromene structure and are known for their biological activities.
Imidazoles: These heterocyclic compounds have a similar nitrogen-containing ring and are widely used in medicinal chemistry
Uniqueness
What sets 12-chloro-3-(2,4-dimethylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one apart is its unique combination of structural features, which confer specific chemical and biological properties not found in other compounds .
Properties
Molecular Formula |
C23H22ClNO3 |
---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
12-chloro-3-(2,4-dimethylphenyl)-2,4,7,8,9,10-hexahydroisochromeno[3,4-f][1,3]benzoxazin-6-one |
InChI |
InChI=1S/C23H22ClNO3/c1-13-7-8-20(14(2)9-13)25-11-18-21-17(10-19(24)22(18)27-12-25)15-5-3-4-6-16(15)23(26)28-21/h7-10H,3-6,11-12H2,1-2H3 |
InChI Key |
RQDXEHFCTAWCHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CC3=C4C(=CC(=C3OC2)Cl)C5=C(CCCC5)C(=O)O4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.